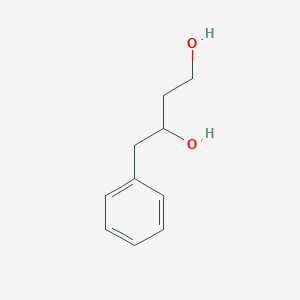![molecular formula C21H18BrNO3 B8481866 methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate](/img/structure/B8481866.png)
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate
概要
説明
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a dimethyl-benzoate group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-bromonaphthalene-1-carbonyl chloride with 2,4-dimethylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules
作用機序
The mechanism of action of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbonyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl 3-bromonaphthalene-1-carboxylate
- Methyl 2,4-dimethylbenzoate
- 3-Bromonaphthalene-1-carbonyl chloride
Uniqueness
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and dimethyl-benzoate moieties allows for versatile applications in various fields of research .
特性
分子式 |
C21H18BrNO3 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C21H18BrNO3/c1-12-8-9-16(21(25)26-3)13(2)19(12)23-20(24)18-11-15(22)10-14-6-4-5-7-17(14)18/h4-11H,1-3H3,(H,23,24) |
InChIキー |
QFOYYQIUDDTVOT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=CC3=CC=CC=C32)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[[5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8481799.png)

![1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene](/img/structure/B8481808.png)
![Tert-butyl 4-[1-(4-methylsulfanylphenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B8481810.png)

![Carbamic acid,[3-amino-4'-fluoro-2'-(methoxymethoxy)[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8481826.png)

![Ethyl 2-iodo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8481839.png)

![3-Ethenyl-3-hydroxy-1-azabicyclo[2.2.2]octane](/img/structure/B8481846.png)


![6-(1H-tetrazol-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8481868.png)
